![molecular formula C20H16N4O2 B2615039 (E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide CAS No. 1005881-58-2](/img/structure/B2615039.png)
(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide
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Overview
Description
The compound is a complex organic molecule, likely related to the field of medicinal chemistry or materials science. It contains functional groups such as cyano, amide, and methoxy, which are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation reactions, substitution reactions, and others .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the cyano group could be hydrolyzed to a carboxylic acid, or reduced to an amine .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through experimental methods. Computational methods can also provide estimates for these properties .Scientific Research Applications
- EN300-26598606 exhibits potential as an anticancer agent. Research suggests that it interferes with cancer cell growth and induces apoptosis (programmed cell death) in various cancer types . Further investigations are needed to understand its precise mechanisms and optimize its efficacy.
- Inflammation plays a crucial role in various diseases. EN300-26598606 has demonstrated anti-inflammatory properties, making it a candidate for conditions like rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders .
- Scientists have explored EN300-26598606 as a chemical probe to study biological processes. Its unique structure allows researchers to investigate protein-ligand interactions and cellular pathways .
- EN300-26598606 serves as a starting point for designing novel drugs. Medicinal chemists modify its structure to create analogs with improved pharmacological properties, aiming for better efficacy and reduced side effects .
- Researchers have used EN300-26598606 as a reagent for “skeletal editing” by nitrogen atom deletion. This method allows precise modifications in organic molecules, opening up new avenues for drug discovery and synthetic chemistry .
- While not directly related to its chemical properties, EN300-26598606 is part of the broader scientific landscape. Initiatives like the European Union’s efforts to enhance access to research results and open data principles impact how researchers collaborate and share information .
Anticancer Properties
Anti-Inflammatory Effects
Chemical Biology and Medicinal Chemistry
Drug Development and Lead Optimization
Skeletal Editing of Organic Molecules
Open Data and Research Landscape
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-26-18-9-7-14(8-10-18)19-16(13-22-24-19)11-15(12-21)20(25)23-17-5-3-2-4-6-17/h2-11,13H,1H3,(H,22,24)(H,23,25)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGGFBOMSOCEIN-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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